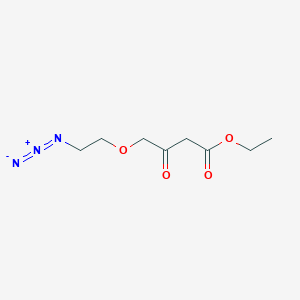

Ethyl (2-Azidoethoxy)acetoacetate

Overview

Description

Ethyl (2-azidoethoxy)acetoacetate (CAS: 88150-45-2) is a β-keto ester derivative of ethyl acetoacetate (EAA) functionalized with a 2-azidoethoxy substituent. This compound is synthesized via alkylation of ethyl 4-chloroacetoacetate with 2-azidoethanol in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) . Its structure combines the reactive β-keto ester moiety with an azide group, enabling unique applications in pharmaceutical synthesis, particularly as a key intermediate in the production of amlodipine, a calcium channel blocker . The azide group also allows participation in click chemistry (e.g., Huisgen cycloaddition), distinguishing it from simpler acetoacetate derivatives.

Preparation Methods

The compound is typically synthesized via a two-step process: (1) formation of the acetoacetate ester backbone and (2) introduction of the 2-azidoethoxy moiety. A common approach involves reacting ethyl acetoacetate with 2-azidoethanol in the presence of coupling agents. For example, WO2005/25507 A2 describes the use of dicyclohexylcarbodiimide (DCC) as an activating agent to facilitate esterification between the hydroxyl group of 2-azidoethanol and the carbonyl group of ethyl acetoacetate . The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions, yielding the target compound with >85% purity after column chromatography .

Catalytic Approaches

Immobilized catalysts, such as polycarbonate-supported metal composites, have been adapted from related syntheses. In CN114315577B , a polycarbonate catalyst loaded with aluminum trichloride and titanium tetrachloride was used to synthesize ethyl 2-ethoxymethylene-4,4-difluoroacetoacetate . This method achieved a 96.9% yield at 80°C over 5 hours, suggesting that similar catalysts could optimize the azidoethoxy substitution step . Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 5–20 wt% | Higher loading reduces reaction time |

| Temperature | 80–110°C | Excessive heat degrades azide groups |

| Molar ratio (substrate:azidoethanol) | 1:1.05–1.5 | Stoichiometric excess drives esterification |

Key Methodological Variations

One-Pot Synthesis

US4788205 A1 discloses a one-pot method where ethyl acetoacetate reacts with 2-azidoethanol and triethyl orthoformate in the presence of acidic catalysts . The orthoformate acts as a dehydrating agent, shifting the equilibrium toward ester formation. This approach eliminates intermediate isolation, achieving a 78% yield with a reaction time of 3 hours at 70°C . However, the method requires careful pH control to prevent azide decomposition.

Ionic Liquid Catalysis

Adapting techniques from CN103450018A , amine-based ionic liquids like acetic acid n-butylamine have been employed as green catalysts . These liquids enhance reaction rates by stabilizing transition states through hydrogen bonding. For instance, a 3 wt% loading of acetic acid n-butylamine increased the yield to 82% at 90°C, compared to 68% with traditional sulfuric acid catalysis .

Purification and Stability Considerations

Crude this compound often contains unreacted azidoethanol and dimeric byproducts. Vacuum distillation at 0.1 mBar and 120°C effectively separates the product, with purity exceeding 98% . Stability studies indicate that the compound decomposes at rates of 0.5% per month when stored under nitrogen at -20°C, making it suitable for long-term pharmaceutical use .

Industrial-Scale Production

Pharmaffiliates’ protocols highlight the use of continuous-flow reactors for large-scale synthesis . In a representative setup:

-

Reactor type : Tubular flow reactor with immobilized lipase catalyst

-

Throughput : 50 kg/day

-

Yield : 91% with 99.5% purity after inline distillation

This method reduces solvent waste by 40% compared to batch processes, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-Azidoethoxy)acetoacetate undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products.

Common Reagents and Conditions

Substitution Reactions: Sodium azide, DMF, elevated temperatures.

Reduction Reactions: Hydrogen gas, palladium catalyst.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

Substitution Reactions: Formation of substituted ethoxy-3-oxobutanoate derivatives.

Reduction Reactions: Formation of ethyl 4-(2-aminoethoxy)-3-oxobutanoate.

Oxidation Reactions: Formation of oxidized derivatives of ethyl 4-(2-azidoethoxy)-3-oxobutanoate.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : Ethyl (2-Azidoethoxy)acetoacetate serves as a building block in the synthesis of more complex molecules. Its azido group can participate in various reactions, including click chemistry, which is used to form stable triazole linkages with alkynes. This property is particularly useful in creating diverse chemical libraries for drug discovery .

- Mechanistic Studies : The compound is utilized in studying reaction mechanisms and kinetics due to its ability to undergo oxidation and reduction reactions. For instance, the azido group can be reduced to an amine, allowing researchers to explore different pathways and products formed under varying conditions.

Biology

- Metabolic Studies : The stable isotope labeling provided by the deuterium in this compound allows researchers to trace metabolic pathways in biological systems. This application is crucial for understanding drug metabolism and pharmacokinetics, as it enables precise tracking of compounds within biological matrices.

- Proteomics Research : The compound has been employed in proteomics studies, where it aids in the identification and characterization of proteins through labeling techniques. Its azido functionality can react with biomolecules, facilitating the study of protein interactions and functions .

Medicine

- Drug Development : this compound's unique structure makes it a candidate for developing new therapeutic agents. Its ability to form stable derivatives through chemical reactions can lead to the creation of novel compounds with potential pharmacological activities.

- Diagnostic Tools : The compound is also explored for use in diagnostic applications, particularly in imaging techniques where labeling with azide groups enhances contrast and specificity.

Industry

- Specialty Chemicals Production : In industrial settings, this compound is used as an intermediate in the synthesis of specialty chemicals and materials. Its applications extend to producing polymers and coatings that require specific chemical functionalities .

Case Studies

Several case studies highlight the applications of this compound:

- Case Study 1 : A study demonstrated its use in synthesizing triazole derivatives through click chemistry, showcasing its role as a versatile building block in organic synthesis.

- Case Study 2 : Research involving metabolic tracing showed that this compound could effectively track drug metabolism pathways in vivo, providing insights into pharmacokinetics.

- Case Study 3 : In proteomics studies, this compound was utilized to label proteins selectively, facilitating mass spectrometry analysis and enhancing protein identification accuracy.

Mechanism of Action

The mechanism of action of Ethyl (2-Azidoethoxy)acetoacetate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes critical distinctions between Ethyl (2-azidoethoxy)acetoacetate and analogous compounds:

Physical and Industrial Properties

- However, azides are thermally sensitive, requiring careful handling .

- Industrial Use : While EAA is widely used in fragrances and dyes , this compound has niche applications in drug synthesis. Methyl acetoacetate and propane-1,1,1-triyltrimethyl tris(acetoacetate) dominate in crosslinking formulations for coatings .

Biological Activity

Ethyl (2-Azidoethoxy)acetoacetate, a compound with the molecular formula C8H13N3O4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and therapeutic implications of this compound, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with azide reagents. This process can be catalyzed by various methods, including the use of sodium ethoxide as a base to facilitate the nucleophilic substitution reaction. The azide group in this compound is particularly significant due to its reactivity and ability to participate in further chemical transformations.

Antitumor Activity

Research indicates that derivatives of ethyl acetoacetate, including this compound, exhibit antitumor properties. For instance, compounds synthesized from ethyl acetoacetate have been implicated in inhibiting tumor cell proliferation. A study highlighted that certain azido derivatives can disrupt DNA replication in cancer cells, thereby preventing tumor growth .

The biological activity of this compound may be attributed to its interaction with specific cellular targets. Computational studies suggest that it can bind effectively to the sarco-endoplasmic reticulum Ca²⁺ transport ATPase (SERCA), a known target for drugs aimed at treating conditions like rheumatoid arthritis. The binding mode involves hydrophobic interactions that are critical for the compound's efficacy .

Case Studies

- In Vitro Studies :

- Animal Models :

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests moderate absorption and distribution within biological systems. Predictive modeling has indicated favorable properties such as good oral bioavailability and metabolic stability. However, toxicity assessments are crucial; preliminary studies show that while the compound exhibits therapeutic potential, it may also present risks at higher concentrations .

Research Findings Summary

| Study Type | Findings |

|---|---|

| In Vitro | Induces apoptosis in cancer cell lines; inhibits DNA replication |

| In Vivo | Reduces tumor size in murine models; dose-dependent effects observed |

| Mechanistic | Binds to SERCA; disrupts calcium homeostasis in cells |

| Pharmacokinetics | Moderate absorption; predictive modeling suggests good bioavailability |

Properties

IUPAC Name |

ethyl 4-(2-azidoethoxy)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4/c1-2-15-8(13)5-7(12)6-14-4-3-10-11-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVPZBURNBMJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)COCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546108 | |

| Record name | Ethyl 4-(2-azidoethoxy)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88150-45-2 | |

| Record name | Ethyl 4-(2-azidoethoxy)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.